molecular formula C8H7ClF3N B13483490 4-Chloro-N-methyl-2-(trifluoromethyl)aniline

4-Chloro-N-methyl-2-(trifluoromethyl)aniline

Cat. No.: B13483490
M. Wt: 209.59 g/mol
InChI Key: NMYNRKUKOUSULN-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8ClF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom, a trifluoromethyl group, and a methyl group attached to the nitrogen atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methyl-2-(trifluoromethyl)aniline typically involves the following steps:

    Nitration: The starting material, 4-chloro-2-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by methylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-Chloro-N-methyl-2-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-methyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and methyl groups contribute to its reactivity and binding affinity with target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the N-methyl group.

    4-(Trifluoromethyl)aniline: Lacks both the chlorine and N-methyl groups.

    2-Amino-5-chlorobenzotrifluoride: Similar structure but with different substitution pattern.

Uniqueness

4-Chloro-N-methyl-2-(trifluoromethyl)aniline is unique due to the presence of both the chlorine and trifluoromethyl groups, which impart distinct chemical properties

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

4-chloro-N-methyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7ClF3N/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4,13H,1H3

InChI Key

NMYNRKUKOUSULN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

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